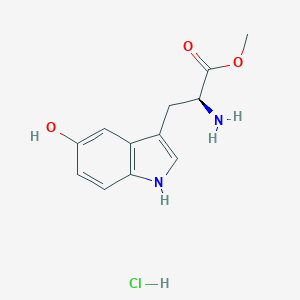

methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride

Overview

Description

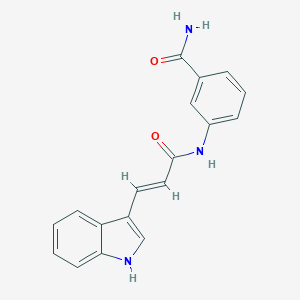

Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is particularly interesting because of its structural similarity to tryptophan, an essential amino acid, and serotonin, a neurotransmitter.

Mechanism of Action

Target of Action

Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride, also known as L-5-Hydroxytryptophan methyl ester hydrochloride, is a derivative of indole . Indole derivatives are known to exhibit a broad range of biological activities, including anti-inflammatory, anti-depressant, anti-fungal, anti-cancer, antihypertensive, antibiotic, anti-microbial agent, anti-viral, chelating agents, antimalarial, anti-HIV, anti-diabetic, anti-tuberculosis, insecticidal, and analgesic activity

Mode of Action

It is known that indole derivatives can activate the aryl hydrocarbon receptor (ahr), a transcription factor that regulates gene expression .

Biochemical Pathways

The compound is a derivative of tryptophan, an essential amino acid. Tryptophan is metabolized by gut bacteria into various indole derivatives . These metabolites can activate AHR and exert various biological effects .

Result of Action

The compound, being an indole derivative, is expected to have a wide range of biological activities as mentioned above . .

Action Environment

The action of this compound, like other indole derivatives, can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the metabolism of tryptophan into various indole derivatives . Changes in the composition of the gut microbiota could potentially affect the production of these metabolites and, consequently, their biological effects.

Biochemical Analysis

Biochemical Properties

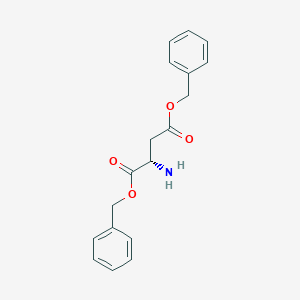

The biochemical properties of L-5-Hydroxytryptophan methyl ester hydrochloride are largely defined by its interactions with various biomolecules. In vivo, it is produced from L-tryptophan and the reaction is catalyzed by tryptophan hydroxylase, which uses L-tryptophan and O2 as substrates and requires tetrahydrobiopterin (BH4) and Fe2+ as cofactors .

Cellular Effects

L-5-Hydroxytryptophan methyl ester hydrochloride has been shown to have unique efficacy in the treatment of a variety of disorders, including depression, insomnia, and chronic headaches . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

It has been demonstrated that the compound can be efficiently produced in a microbial cell factory, with the highest values reported by microbial fermentation .

Metabolic Pathways

L-5-Hydroxytryptophan methyl ester hydrochloride is involved in the metabolic pathway that leads to the production of 5-HTP. This pathway involves the conversion of the unnatural substrate anthranilate into 5-hydroxyanthranilate (5-HAA) using a novel salicylate 5-hydroxylase, and then transforms 5-HAA to 5-HTP using the E. coli endogenous tryptophan synthesis pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

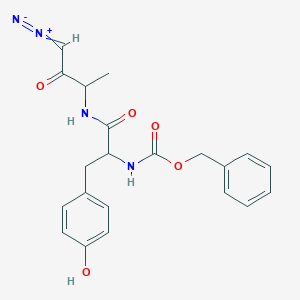

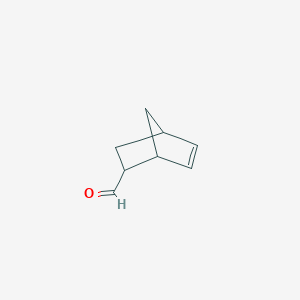

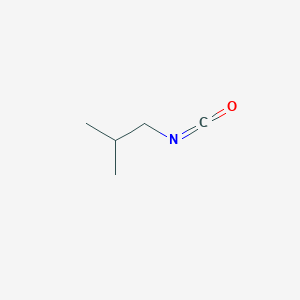

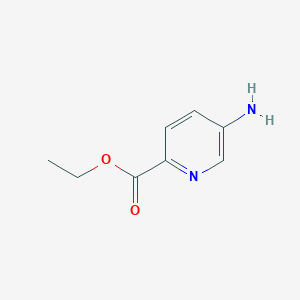

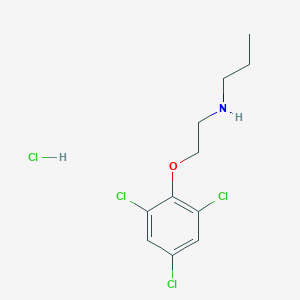

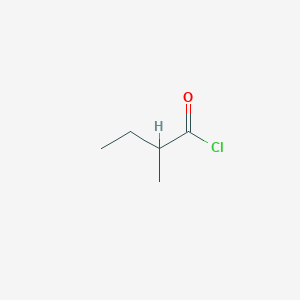

The synthesis of methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with an appropriate ketone or aldehyde under acidic conditions. Methanesulfonic acid in methanol is often used as the acid catalyst, and the reaction is carried out under reflux conditions to yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride undergoes various chemical reactions, including:

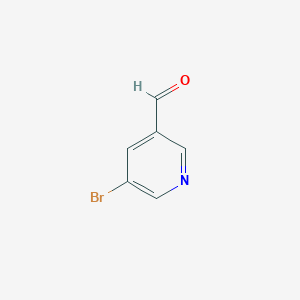

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of indole-3-carboxaldehyde or indole-3-carboxylic acid.

Reduction: Formation of N-methyl or N,N-dimethyl derivatives.

Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.

Biology: Studied for its role in cellular signaling pathways and as a potential biomarker.

Medicine: Investigated for its potential therapeutic effects, particularly in neuropharmacology due to its structural similarity to serotonin.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

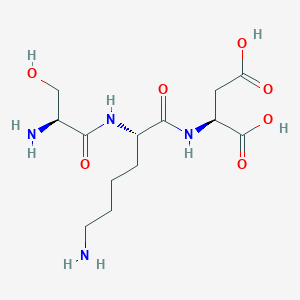

Tryptophan: An essential amino acid with a similar indole structure.

Serotonin: A neurotransmitter derived from tryptophan.

Indole-3-acetic acid: A plant hormone with a similar indole core.

Uniqueness

Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group differentiates it from other indole derivatives, providing unique properties in terms of solubility and reactivity.

Properties

IUPAC Name |

methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3.ClH/c1-17-12(16)10(13)4-7-6-14-11-3-2-8(15)5-9(7)11;/h2-3,5-6,10,14-15H,4,13H2,1H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRAMKXEZLMNOK-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CNC2=C1C=C(C=C2)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CNC2=C1C=C(C=C2)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.